molecular formula C27H29ClN2O3 B609571 NIBR-0213

NIBR-0213

Cat. No.: B609571
M. Wt: 465.0 g/mol
InChI Key: KYHUARFFBDLROH-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NIBR-0213 is a potent, selective, and orally active competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critical for lymphocyte egress and vascular barrier homeostasis. It exhibits high specificity for S1P1, with IC50 values of 2.0 nM and 2.3 nM against human and rat S1P1 receptors, respectively, in GTPγS binding assays . Preclinical studies demonstrate its efficacy in autoimmune models such as experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced arthritis (AiA), where it reduces inflammation and lymphocyte infiltration at doses of 30–60 mg/kg .

However, this compound induces dose-dependent acute vascular leakage in the lungs, characterized by pleural effusion and edema, which resolves within 3–4 days . Chronic administration leads to pulmonary remodeling, including fibrosis, alveolar wall thickening, and macrophage accumulation . Despite these challenges, its lack of agonistic activity on S1P1 avoids bradycardia—a common adverse effect of FTY720 (Fingolimod)—making it a candidate with distinct safety considerations .

Preparation Methods

Structural Overview and Synthetic Challenges

NIBR-0213 ((S)-2-({3′-[(R)-1-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-propionic acid) features a complex architecture with stereochemical precision at multiple centers (Figure 1) . Its molecular formula (C27H29ClN2O) and molecular weight (464.98 g/mol) necessitate a multistep synthesis addressing:

  • Stereoselective formation of the (R)-1-(4-chloro-3-methylphenyl)ethylamine moiety

  • Coupling of biphenyl fragments with regiochemical control

  • Installation of the L-alanine-derived propionic acid side chain .

The presence of a chiral center in both the ethylamine and alanine subunits requires asymmetric synthesis or resolution techniques to ensure enantiomeric purity, a critical factor for S1P1 receptor affinity .

Synthetic Route Development

Retrosynthetic Analysis

Patent disclosures and medicinal chemistry reports suggest a convergent synthesis strategy dividing the molecule into three key fragments (Table 1) :

Table 1: Key Fragments in this compound Synthesis

FragmentStructural RoleSynthetic Approach
Aryl Ethylamine(R)-1-(4-Chloro-3-methylphenyl)ethylamineAsymmetric reduction of imine
Biphenyl Core3,5-Dimethyl-3'-aminobiphenyl-4-carboxylic acidSuzuki-Miyaura coupling
Alanine Tail(S)-2-Aminopropionic acidChiral pool synthesis

Synthesis of (R)-1-(4-Chloro-3-methylphenyl)ethylamine

The ethylamine fragment is synthesized via asymmetric reduction of the corresponding imine using a chiral catalyst (e.g., Ru-BINAP complexes) . Key parameters:

  • Substrate: 4-Chloro-3-methylacetophenone

  • Reaction: Reductive amination with NH3/H2 under catalytic hydrogenation

  • Enantiomeric excess: >98% achieved through ligand-controlled stereoselectivity .

Construction of Biphenyl Intermediate

The biphenyl core is assembled via Suzuki-Miyaura cross-coupling between 3-bromo-5-methylphenylboronic acid and 3-nitro-4-methylbromobenzene . Critical process parameters:

  • Catalyst: Pd(PPh3)4 (0.5-1 mol%)

  • Base: K2CO3 in THF/H2O (3:1)

  • Temperature: 80°C, 12 hr

  • Yield: 72-85% after crystallization .

Subsequent reduction of the nitro group to amine employs catalytic hydrogenation (H2, 50 psi, Pd/C) with quantitative conversion .

Fragment Coupling and Final Assembly

The convergent steps involve:

  • Amide bond formation : Reaction of biphenyl carboxylic acid with (R)-ethylamine fragment using HATU/DIPEA in DMF (yield: 78%) .

  • Peptide coupling : Attachment of L-alanine via mixed carbonic anhydride method (isobutyl chloroformate/NMM) .

  • Global deprotection : Acidic cleavage of tert-butyl esters (TFA/DCM, 0°C) .

Process Optimization and Scale-Up Considerations

Catalytic System Refinement

Early routes suffered from low yields in the Suzuki coupling (≤60%) due to protodeboronation side reactions. Optimization included:

  • Switching from Pd(OAc)2 to Pd(PPh3)4 for enhanced stability

  • Implementing degassed solvents to suppress oxidative side pathways

  • Temperature control at 80±2°C to balance reaction rate vs. decomposition .

Crystallization-Enabled Purification

Critical purity thresholds (>98% HPLC) are achieved through multistage crystallization:

  • Biphenyl intermediate : Recrystallization from ethanol/water (4:1) removes Pd residues .

  • Final API : Antisolvent crystallization using MTBE/heptane system (3:7 v/v) yields >99.5% purity .

Table 2: Analytical Characterization of this compound

ParameterMethodSpecification
PurityHPLC-UV≥98% (220 nm)
Enantiomeric excessChiral HPLC>99% (R,R)
Residual solventsGC-FID<500 ppm
Crystal formXRDPolymorph Form I

Comparative Analysis of Synthetic Approaches

Alternative Route: Buchwald-Hartwig Amination

A patent-disclosed variation replaces Suzuki coupling with Buchwald-Hartwig amination for biphenyl assembly :

  • Advantages: Direct installation of amine group avoids nitro reduction step

  • Challenges: Lower yields (55-60%) and higher Pd loading (2 mol%) .

Green Chemistry Metrics

Process mass intensity (PMI) analysis reveals opportunities for improvement:

  • Current PMI: 120 kg/kg (primarily from DMF and MTBE usage)

  • Target: <80 kg/kg via solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

NIBR-0213 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Pharmacological Profile

NIBR-0213 exhibits potent activity as an S1P1 antagonist, which plays a crucial role in regulating lymphocyte trafficking. The compound has demonstrated the ability to induce long-lasting reductions in peripheral blood lymphocyte counts after oral administration. In studies, it has shown comparable therapeutic efficacy to fingolimod (FTY720), a well-established S1P1 agonist used for treating multiple sclerosis, in models of experimental autoimmune encephalomyelitis (EAE) .

Multiple Sclerosis

This compound has been extensively studied for its potential use in treating multiple sclerosis. In EAE models, it demonstrated significant therapeutic effects:

  • Dosage and Administration : Administered at doses of 30 mg/kg orally twice daily (BID), this compound effectively reduced disease severity without notable adverse effects .
  • Long-term Efficacy : The compound's long pharmacokinetic profile allows for sustained therapeutic effects, making it a promising candidate for chronic conditions like multiple sclerosis .

Other Autoimmune Disorders

Research indicates that this compound may also be beneficial in other autoimmune conditions characterized by dysregulated lymphocyte activity. Its ability to modulate immune responses could extend its application beyond multiple sclerosis to diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Safety and Tolerability

The safety profile of this compound has been assessed in various animal models:

  • Tolerability Studies : In rat models, this compound was well tolerated at effective doses, with no significant signs of discomfort or respiratory issues observed during treatment .
  • Adverse Effects : While some acute vascular pulmonary leakage was noted at higher doses (300 mg/kg), these effects were transient and resolved within days. Chronic exposure led to moderate pulmonary changes but did not result in severe complications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

StudyModelFindings
Study 1EAE ModelComparable efficacy to fingolimod; significant reduction in disease severity at 30 mg/kg BID.
Study 2Adjuvant-Induced ArthritisWell tolerated with no severe adverse effects; mild pulmonary changes observed at higher doses.
Study 3MRI MonitoringDemonstrated acute vascular leakage but resolved without lasting damage; supports safety for clinical use.

Mechanism of Action

NIBR-0213 exerts its effects by selectively antagonizing the S1P1 receptor. This receptor plays a crucial role in the regulation of lymphocyte egress from lymphoid organs. By blocking S1P1, this compound prevents lymphocytes from entering the bloodstream, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Mechanism of Action

Compound Target Mechanism Key Differentiation
NIBR-0213 S1P1 Competitive antagonist; blocks S1P binding No S1P1 agonism, avoiding cardiac effects
FTY720 S1P1/3/4/5 Functional antagonist via receptor internalization Causes bradycardia via S1P1 agonism on GIRK channels
TASP0277308 S1P1 Competitive antagonist Similar pulmonary leakage but distinct PK

This compound’s competitive antagonism contrasts with FTY720’s functional antagonism, which downregulates S1P1 through internalization. This mechanistic difference underlies this compound’s avoidance of FTY720’s bradycardia risk .

Efficacy in Autoimmune Models

Compound Model Effective Dose Outcome
This compound Rat AiA 30 mg/kg BID Comparable to FTY720 (0.1 mg/kg QD) in reducing paw swelling
FTY720 Rat AiA 0.1 mg/kg QD Similar efficacy but requires lower dosing
This compound Mouse EAE 30–60 mg/kg Suppresses CNS inflammation and axonal degeneration

This compound matches FTY720’s efficacy in arthritis models but requires higher doses (30 mg/kg BID vs. 0.1 mg/kg QD for FTY720). In EAE, this compound reduces inflammation at doses 10–20× higher than FTY720, reflecting differences in receptor engagement .

Pharmacokinetics and Dosing

Compound Oral Bioavailability Half-Life Key Findings
This compound High Slow clearance Blood concentrations: 1.6–1.9 μM (24 hrs)
FTY720 High ~7 days Sustained lymphopenia due to irreversible receptor modulation

This compound’s slow clearance supports twice-daily dosing, while FTY720’s long half-life permits once-daily administration .

Pulmonary Effects

  • This compound : Acute vascular leakage (3–4× baseline Evans Blue Dye leakage) at 10–30 mg/kg, resolving within 72 hours. Chronic use (300 mg/kg QD) causes fibrosis and alveolar remodeling .
  • FTY720 : Minimal acute leakage in preclinical models; slight pulmonary dysfunction in humans (e.g., reduced lung diffusion capacity) .

Cardiac Effects

  • This compound: No GIRK channel activation, avoiding bradycardia .
  • FTY720 : Bradycardia in 10–30% of patients due to S1P1 agonism .

Organ-Specific Responses

Organ This compound FTY720
Lungs Acute edema, chronic fibrosis Mild, transient dysfunction
Heart Perivascular edema, myofiber degeneration Bradycardia, no structural damage
Lymphoid Tissue Lymphopenia (75–80% reduction in PBLs) Sustained lymphopenia

Biological Activity

NIBR-0213 is a novel compound developed as a selective antagonist for the Sphingosine 1-phosphate receptor-1 (S1P1), which plays a crucial role in regulating lymphocyte trafficking and has been identified as a therapeutic target for autoimmune diseases, particularly multiple sclerosis (MS). This article synthesizes findings from various studies to detail the biological activity of this compound, including its pharmacodynamics, efficacy in preclinical models, and potential safety profiles.

This compound functions as a competitive antagonist of the S1P1 receptor, inhibiting its activation by sphingosine 1-phosphate (S1P). This antagonism leads to reduced egress of lymphocytes from lymphoid tissues into the bloodstream, effectively lowering peripheral blood lymphocyte counts. Unlike S1P1 agonists such as Fingolimod (FTY720), which can cause bradycardia due to their action on G protein-coupled inwardly rectifying potassium channels (GIRK) in cardiomyocytes, this compound does not activate these channels, suggesting a potentially improved safety profile regarding heart rate effects .

Experimental Autoimmune Encephalomyelitis (EAE)

This compound has demonstrated significant efficacy in the EAE model, which simulates MS in rodents. Studies show that this compound reduces CNS inflammation and axonal degeneration comparable to FTY720 but at much higher doses (30–60 mg/kg for this compound versus 3 mg/kg for FTY720) due to its different pharmacokinetic properties .

Table 1: Comparison of Efficacy in EAE Model

CompoundDose (mg/kg)Outcome
This compound30-60Significant suppression of CNS inflammation
FTY7203Similar suppression of CNS inflammation

Adjuvant-Induced Arthritis (AiA)

In studies involving adjuvant-induced arthritis, this compound was administered at an oral dose of 30 mg/kg twice daily. The compound was well-tolerated and showed comparable therapeutic efficacy to FTY720. However, it also induced dose-dependent acute vascular pulmonary leakage and pleural effusion, which resolved within a few days .

Table 2: Summary of Findings in AiA Model

ParameterThis compound (30 mg/kg)FTY720 (Comparison)
TolerabilityGoodGood
Acute pulmonary leakagePresentNot reported
Duration of effectsShort-term resolutionVaries

Safety Profile

While this compound shows promise as an S1P1 antagonist, it is not without potential adverse effects. Studies indicate that while it does not induce bradycardia, it can cause increased pulmonary vascular leakage and mild depression of lung function at higher doses. MRI monitoring revealed changes such as alveolar wall thickening and macrophage accumulation after prolonged exposure .

Table 3: Safety Observations

EffectObserved with this compound
BradycardiaNo
Pulmonary vascular leakageYes
Lung function impairmentYes

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of NIBR-0213 in modulating vascular permeability?

this compound acts as a competitive antagonist of the S1PR1 receptor, which regulates endothelial barrier integrity. Methodologically, this mechanism was established using in vitro human umbilical vein endothelial cells (HUVECs) treated with this compound, followed by western blotting to detect VE-cadherin shedding. In vivo validation involved measuring Evans blue leakage in murine lung tissue post-administration, confirming dose-dependent vascular hyperpermeability .

Q. Which experimental models are most appropriate for studying this compound's effects on endothelial barrier function?

  • In vitro : HUVECs treated with this compound (1 μM) and analyzed via Electric Cell-Substrate Impedance Sensing (ECIS) to quantify endothelial resistance .
  • In vivo : Murine models administered this compound (0.01–10 mg/kg, p.o.) to assess pleural effusion volume and vascular leakage, with dose-response curves and error bars to evaluate variability .

Q. How should researchers validate the specificity of this compound in S1PR1 antagonism studies?

Use co-treatment with pan-metalloproteinase inhibitors (e.g., marimastat) to isolate S1PR1-mediated effects from protease-dependent pathways. Include control groups with selective S1PR1 agonists/antagonists to confirm target engagement .

Advanced Research Questions

Q. How can contradictory findings on this compound's dose-dependent effects (e.g., pleural effusion vs. barrier stabilization) be resolved?

  • Experimental Design : Compare studies using identical dosage ranges (e.g., 0.01–10 mg/kg) and administration routes (oral vs. intravenous).
  • Data Analysis : Apply dose-response meta-analysis to identify inflection points where effects shift from protective to pathological. For example, low doses may stabilize VE-cadherin, while higher doses disrupt barrier function via off-target metalloproteinase activation .

Q. What methodologies optimize the detection of VE-cadherin cleavage in this compound-treated endothelial cells?

  • Western Blotting : Use antibodies targeting the extracellular domain of VE-cadherin. Collect samples at multiple time points (30–180 min post-treatment) to capture dynamic shedding .
  • Fluorometric Assays : Quantify soluble VE-cadherin fragments in bronchoalveolar lavage fluid (BALF) from murine models to correlate in vitro and in vivo findings .

Q. How can researchers integrate this compound's effects with existing literature on S1PR1 signaling in inflammatory diseases?

  • Systematic Review : Map this compound’s role across pathologies (e.g., arthritis, acute lung injury) using PRISMA guidelines. Highlight mechanistic overlaps, such as S1PR1’s suppression of neutrophil-dependent vascular leakage .
  • Contradiction Analysis : Apply the "principal contradiction" framework to prioritize hypotheses. For example, determine whether this compound’s barrier-disrupting effects in pleural effusion models outweigh its anti-inflammatory benefits in arthritis .

Q. What statistical approaches address variability in this compound's experimental outcomes (e.g., pleural effusion volume)?

  • Error Bar Interpretation : Use coefficient of variation (CV) to distinguish biological variability from technical noise in dose-response studies .
  • Multivariate Regression : Model confounding variables (e.g., animal weight, administration timing) to isolate this compound-specific effects .

Q. Methodological Guidelines

  • Data Reproducibility : Follow Beilstein Journal protocols for detailing experimental methods (e.g., compound preparation, purity validation) to enable replication .
  • Ethical Reporting : Disclose neutrophil depletion protocols in animal studies to clarify this compound’s cell-type-specific actions .
  • Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses, ensuring alignment with S1PR1 signaling knowledge gaps .

Properties

IUPAC Name

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUARFFBDLROH-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NIBR-0213
Reactant of Route 2
NIBR-0213
Reactant of Route 3
NIBR-0213
Reactant of Route 4
NIBR-0213
Reactant of Route 5
NIBR-0213
Reactant of Route 6
NIBR-0213

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.